![molecular formula C26H20Cl2N4O4 B4582756 N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B4582756.png)
N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide
Overview
Description
Synthesis Analysis
Synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursor molecules. For example, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized through reactions involving pyrazole-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, showcasing the complexity and precision required in such syntheses (İ. Koca et al., 2014).
Molecular Structure Analysis
The molecular structure of complex compounds is often analyzed using spectroscopic and theoretical studies, including IR, Raman, NMR, and X-ray diffraction methods. Such analyses provide detailed insights into the vibrational spectra, geometric parameters (bond lengths, bond angles), and electronic structures of molecules, facilitating a deep understanding of their chemical behavior (İ. Koca et al., 2014).
Scientific Research Applications
Molecular Structure and Crystallography
Crystal Structure Analysis : The study of crystal structures provides foundational insights into molecular configurations and interactions. For instance, research on related compounds like Dabigatran etexilate highlights the importance of intramolecular hydrogen bonding and crystal packing, which are crucial for understanding drug design and molecular interactions (Hong-qiang Liu et al., 2012).
Pharmacological Potential
Antihistaminic Activity : Benzimidazole derivatives have been synthesized and tested for H1-antihistaminic activity, showcasing the potential of such compounds in treating allergic reactions. The oxygen atom's presence in certain derivatives significantly enhances antihistaminic activity, underscoring the structural-activity relationship crucial for drug development (R. Iemura et al., 1986).
Herbicidal Applications
Herbicidal Activity : The exploration of benzamides like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide indicates their herbicidal efficacy against various grasses, showing the versatility of benzimidazole derivatives beyond pharmaceuticals into agricultural chemistry (K. Viste et al., 1970).
Anti-inflammatory Studies
Anti-inflammatory Potentials : Novel methyl amino and hydrazino benzimidazoles have been synthesized and evaluated for their anti-inflammatory potential, offering insights into the development of new anti-inflammatory agents. Such studies reveal the structural versatility of benzimidazole derivatives for therapeutic applications (International journal of pharma and bio sciences, 2013).
Synthetic Chemistry
Synthetic Approaches : Advances in synthetic methodologies for benzimidazole derivatives highlight the ongoing interest in these compounds for various scientific and therapeutic applications. These include novel reactions for constructing benzimidazole moieties and exploring their functionalization for generating pharmacologically active compounds (V. Mamedov & N. Zhukova, 2021).
properties
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O4/c27-16-6-7-17(18(28)13-16)25(33)32-21(11-15-5-8-22-23(12-15)36-14-35-22)26(34)29-10-9-24-30-19-3-1-2-4-20(19)31-24/h1-8,11-13H,9-10,14H2,(H,29,34)(H,30,31)(H,32,33)/b21-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWHYTJSWHHFHS-NHDPSOOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC3=NC4=CC=CC=C4N3)NC(=O)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCC3=NC4=CC=CC=C4N3)\NC(=O)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(Z)-2-Benzo[1,3]dioxol-5-yl-1-[2-(1H-benzoimidazol-2-yl)-ethylcarbamoyl]-vinyl}-2,4-dichloro-benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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